2,2',4,4',6-pentabromodiphenyl ether chemical properties
2,2',4,4',6-pentabromodiphenyl ether chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,2',4,4',6-Pentabromodiphenyl Ether (BDE-99)
Authored by: Gemini, Senior Application Scientist
Abstract
2,2',4,4',6-pentabromodiphenyl ether, designated as BDE-99, is a prominent congener of the polybrominated diphenyl ether (PBDE) family of flame retardants.[1] Historically incorporated into a wide array of consumer and industrial products to mitigate fire-related hazards, BDE-99 has emerged as a persistent organic pollutant of significant environmental and toxicological concern.[2] Its chemical stability, lipophilicity, and resistance to degradation contribute to its widespread distribution in the environment, bioaccumulation in food webs, and potential for adverse health effects in both wildlife and humans.[3][4] This technical guide provides a comprehensive overview of the chemical properties of BDE-99, intended for researchers, scientists, and drug development professionals. The document delves into its physicochemical characteristics, environmental fate and transport, toxicokinetics and metabolism, and toxicological profile. Furthermore, it outlines established analytical methodologies for the detection and quantification of BDE-99 in various matrices.
Physicochemical Properties of BDE-99
The chemical and physical properties of BDE-99 govern its behavior in the environment and its biological interactions. A member of the pentabromodiphenyl ether group, BDE-99 is one of 46 possible congeners with the chemical formula C₁₂H₅Br₅O.[5][6] Its structure, featuring five bromine atoms attached to a diphenyl ether backbone, imparts a high degree of lipophilicity and hydrophobicity.
| Property | Value | Reference |
| Synonym | Benzene, 1,2,4,-tribromo-5-(2,4- dibromophenoxy)- | [5] |
| CAS Registry Number | 189084-64-8 | [6] |
| Molecular Formula | C₁₂H₅Br₅O | [7] |
| Molecular Weight | 564.7 g/mol | [5] |
| Physical Form | Amber solid | [5] |
| Melting Point | 97-98 °C | [8] |
| Boiling Point | 434 °C | [8] |
| Vapor Pressure (at 25°C) | 5 x 10⁻⁵ Pa | [5] |
| Water Solubility | 2.4 µg/L | [5] |
| Log Octanol/Water Partition Coefficient (Log Kₒw) | 6.5-8.4 | [5] |
| Henry's Law Constant (at 25°C) | 0.60 Pa·m³/mol | [5] |
These properties underscore the compound's tendency to partition from aqueous phases into organic matrices such as soil, sediment, and biological tissues.[9] The low vapor pressure indicates that BDE-99 is semi-volatile, allowing for both long-range atmospheric transport and deposition into various environmental compartments.[10]
Environmental Fate and Persistence
The environmental longevity and distribution of BDE-99 are a direct consequence of its chemical stability. Once introduced into the environment, it is resistant to rapid degradation, leading to its persistence and potential for long-range transport.
Environmental Distribution
BDE-99 is found globally in various environmental matrices, including air, water, soil, and sediment.[10] Its presence in remote locations such as the Arctic is evidence of its capacity for long-range atmospheric transport.[11] In the atmosphere, BDE-99 exists in both the vapor and particulate phases, with its partitioning dependent on ambient temperature.[10] Deposition occurs through both wet and dry processes.[10] Due to its hydrophobicity, BDE-99 readily sorbs to organic matter in soil and sediment, making these compartments significant environmental sinks.[9]
Biodegradation and Transformation
While persistent, BDE-99 is not entirely inert. Microbial degradation can occur under specific conditions. For instance, some bacterial strains, such as Pseudomonas asplenii, have been shown to degrade BDE-99 through a series of debromination steps, ultimately leading to the formation of diphenyl ether, which can be further mineralized.[12][13] This process often occurs via co-metabolism, where the presence of other substrates enhances the degradation of BDE-99.[13]
The primary degradation pathway involves the sequential removal of bromine atoms, a process known as reductive debromination. This can lead to the formation of lower-brominated PBDEs, which may have different toxicological profiles than the parent compound.[14]
Caption: Aerobic biodegradation pathway of BDE-99.
Toxicokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) of BDE-99 are critical to understanding its toxicological potential. Its lipophilic nature facilitates absorption and distribution into fatty tissues, where it can accumulate.[15]
Bioaccumulation and Biomagnification
BDE-99 exhibits a high potential for bioaccumulation, the process by which a substance builds up in an organism.[16] Due to its lipophilicity, it is readily stored in the adipose tissue of organisms.[17] Furthermore, BDE-99 undergoes biomagnification, meaning its concentration increases at successively higher levels in the food web.[3][10] This has been observed in various aquatic and terrestrial ecosystems, with significant biomagnification factors reported in marine mammals and predatory birds.[10][11]
Caption: Biomagnification of BDE-99 in a marine food web.
Metabolic Pathways
In organisms, BDE-99 can be metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver.[14] The metabolic pathways include both reductive and oxidative processes.[14] Reductive debromination can lead to the formation of lower-brominated congeners, such as BDE-47.[14] Oxidative metabolism results in the formation of hydroxylated metabolites (OH-PBDEs).[14][18] These metabolites can be more toxic than the parent BDE-99 compound.[18] The specific CYP isoforms involved in BDE-99 metabolism include CYP1A2 and CYP3A4.[14]
Toxicological Profile
A growing body of evidence indicates that BDE-99 can exert a range of toxic effects. It has been associated with developmental neurotoxicity, endocrine disruption, and hepatotoxicity.[19][20] Prenatal exposure to BDE-99 has been linked to spermatogenic injuries in animal models.[21] The hydroxylated metabolites of BDE-99 are of particular concern, as they have been shown to exhibit greater toxicity than the parent compound in some bioassays.[18]
Analytical Methodologies
The accurate detection and quantification of BDE-99 in environmental and biological samples are essential for exposure assessment and regulatory monitoring. The standard analytical approach involves solvent extraction, sample cleanup, and instrumental analysis.
Sample Preparation
Due to the complexity of the matrices in which BDE-99 is found, a rigorous sample preparation procedure is required. This typically involves:
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Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents such as hexane and dichloromethane is commonly used to isolate BDE-99 from solid samples.[11] For liquid samples, liquid-liquid extraction (LLE) is employed.[22]
-
Cleanup: The crude extract is then subjected to a cleanup step to remove interfering compounds. This is often achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or alumina cartridges.[23]
Instrumental Analysis
Gas chromatography (GC) coupled with mass spectrometry (MS) is the most widely used technique for the analysis of BDE-99.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and sensitivity for the detection of BDE-99. Electron capture negative ionization (ECNI) is a particularly sensitive ionization mode for brominated compounds.[24]
-
High-Resolution Mass Spectrometry (HRMS): GC-HRMS offers high mass accuracy, which can be crucial for differentiating BDE-99 from co-eluting interfering compounds, such as certain polychlorinated biphenyls (PCBs).[24]
Experimental Protocol: Quantification of BDE-99 in Sediment by GC-MS
-
Sample Collection and Preparation:
-
Collect sediment samples and freeze-dry them.
-
Homogenize the dried sediment by grinding.
-
Accurately weigh approximately 5 grams of the homogenized sediment into an extraction thimble.
-
Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-BDE-99).
-
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 18-24 hours with a 1:1 mixture of hexane and dichloromethane.
-
Concentrate the extract to a small volume using a rotary evaporator.
-
-
Cleanup:
-
Prepare a multi-layer silica gel column.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a suitable solvent mixture (e.g., hexane followed by a mixture of hexane and dichloromethane) to separate BDE-99 from interfering compounds.
-
Collect the fraction containing BDE-99 and concentrate it to a final volume of 1 mL.
-
-
Instrumental Analysis:
-
Inject a 1 µL aliquot of the final extract into a GC-MS system.
-
Use a capillary column suitable for the separation of PBDEs (e.g., a 30 m x 0.25 mm i.d., 0.25 µm film thickness column).
-
Operate the mass spectrometer in the selected ion monitoring (SIM) mode, monitoring for the characteristic ions of BDE-99 and the internal standard.
-
-
Quantification:
-
Create a calibration curve using a series of standard solutions of BDE-99.
-
Quantify the concentration of BDE-99 in the sample by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.
-
Conclusion
2,2',4,4',6-pentabromodiphenyl ether (BDE-99) is a persistent and bioaccumulative environmental contaminant with demonstrated toxicological effects. Its chemical properties drive its environmental fate, leading to its widespread distribution and accumulation in biota. The metabolism of BDE-99 can produce metabolites with potentially greater toxicity than the parent compound. Continued research and monitoring of BDE-99 are crucial for understanding its long-term environmental and health impacts and for developing effective risk management strategies.
References
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